
1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaS,betaS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diclobutrazol is a chemical compound with the molecular formula C15H19Cl2N3O and a molecular weight of 328.24. It is a triazole fungicide known for its ability to inhibit the biosynthesis of gibberellin, a plant hormone responsible for regulating plant growth and development . Diclobutrazol is used primarily in agriculture to control fungal diseases in crops.
準備方法
Synthetic Routes and Reaction Conditions
Diclobutrazol can be synthesized through a multi-step process. One common method involves the reaction of tert-butylchloromethyl ketone with 1,2,4-triazole to form N-tert-butylcarbonylmethylene-1,2,4-triazole. This intermediate is then reacted with 2,4-dichlorobenzaldehyde to produce dichlorenone. The final step involves the reduction of dichlorenone using sodium borohydride or potassium borohydride to yield diclobutrazol .
Industrial Production Methods
Industrial production of diclobutrazol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
化学反応の分析
Types of Reactions
Diclobutrazol undergoes various chemical reactions, including:
Oxidation: Diclobutrazol can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like sodium borohydride or potassium borohydride.
Substitution: Diclobutrazol can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and potassium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces alcohols or other reduced forms of the compound .
科学的研究の応用
Diclobutrazol has extensive applications in scientific research, particularly in the fields of plant physiology, plant biochemistry, plant pathology, and plant genetics. It is used to study the regulation of plant growth and development by inhibiting gibberellin biosynthesis. Additionally, diclobutrazol is employed in agricultural research to develop new fungicides and improve crop protection strategies .
作用機序
The mechanism of action of diclobutrazol involves inhibiting the biosynthesis of gibberellin. Diclobutrazol binds to the enzyme responsible for gibberellin biosynthesis, impeding its catalytic activity and thus reducing the production of gibberellin. This inhibition leads to reduced plant growth and development, making diclobutrazol an effective fungicide .
類似化合物との比較
Similar Compounds
Paclobutrazol: Another triazole fungicide with a similar mechanism of action.
Uniconazole: A triazole compound used as a plant growth regulator.
Flutriafol: A triazole fungicide with similar applications in agriculture.
Uniqueness
Diclobutrazol is unique in its specific binding affinity and inhibitory effect on the gibberellin biosynthesis pathway. Its effectiveness in controlling a wide range of fungal diseases in crops and its relatively low toxicity to mammals make it a valuable tool in agricultural practices .
特性
CAS番号 |
84709-81-9 |
|---|---|
分子式 |
C15H19Cl2N3O |
分子量 |
328.2 g/mol |
IUPAC名 |
(2S,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m0/s1 |
InChIキー |
URDNHJIVMYZFRT-UONOGXRCSA-N |
異性体SMILES |
CC(C)(C)[C@@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
正規SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
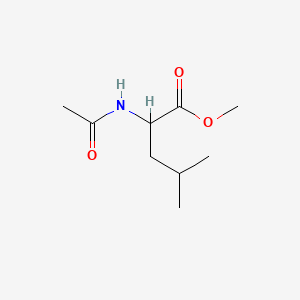
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)
![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)

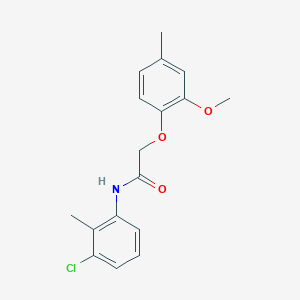
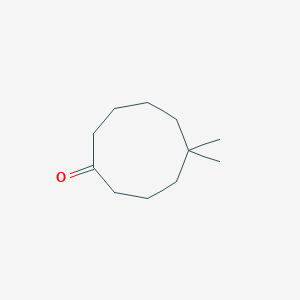
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)
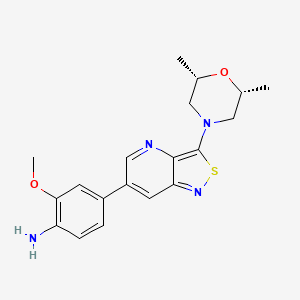
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
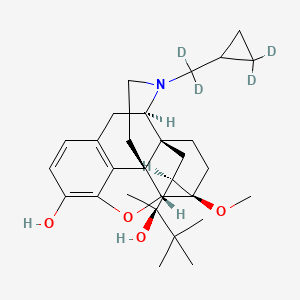
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
